molecular formula C11H29O4PSi3 B14404668 Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 84838-65-3

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate

Katalognummer: B14404668
CAS-Nummer: 84838-65-3
Molekulargewicht: 340.57 g/mol
InChI-Schlüssel: PNUBVHJPOLBZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the reaction of trimethylsilyl chloride with appropriate phosphonate precursors under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates .

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the phosphonate moiety to interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter molecular pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of trimethylsilyl and phosphonate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and phosphonate functionality .

Eigenschaften

CAS-Nummer

84838-65-3

Molekularformel

C11H29O4PSi3

Molekulargewicht

340.57 g/mol

IUPAC-Name

trimethyl-[trimethylsilyloxy(1-trimethylsilyloxyethenyl)phosphoryl]oxysilane

InChI

InChI=1S/C11H29O4PSi3/c1-11(13-17(2,3)4)16(12,14-18(5,6)7)15-19(8,9)10/h1H2,2-10H3

InChI-Schlüssel

PNUBVHJPOLBZKV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(=C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.